molecular formula C11H20O3 B14517210 5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde CAS No. 63003-07-6

5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde

Cat. No.: B14517210
CAS No.: 63003-07-6
M. Wt: 200.27 g/mol
InChI Key: UAIWWLMEEXRDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde is an organic compound that belongs to the class of oxolanes It features a butan-2-yl group attached to the oxolane ring, with an ethoxy group and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of butan-2-yl lithium with 2-ethoxyoxolane-2-carbaldehyde under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 5-(Butan-2-yl)-2-ethoxyoxolane-2-carboxylic acid.

    Reduction: 5-(Butan-2-yl)-2-ethoxyoxolane-2-methanol.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The oxolane ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Butan-2-yl)-2-methoxyoxolane-2-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(Butan-2-yl)-2-ethoxyoxolane-2-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.

    5-(Butan-2-yl)-2-ethoxyoxolane-2-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.

Uniqueness

5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities.

Properties

CAS No.

63003-07-6

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

5-butan-2-yl-2-ethoxyoxolane-2-carbaldehyde

InChI

InChI=1S/C11H20O3/c1-4-9(3)10-6-7-11(8-12,14-10)13-5-2/h8-10H,4-7H2,1-3H3

InChI Key

UAIWWLMEEXRDMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CCC(O1)(C=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.